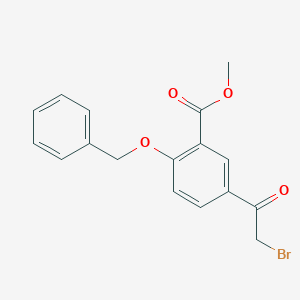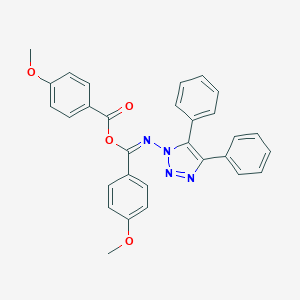
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is commonly referred to as MDBT and has been used in various studies to investigate its mechanism of action and potential applications in different fields.
Wirkmechanismus
MDBT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of neurotransmitters in the brain and are involved in the progression of Alzheimer's disease. MDBT has also been shown to have antioxidant properties, which may contribute to its potential use in cancer treatment.
Biochemische Und Physiologische Effekte
MDBT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis in cancer cells. MDBT has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MDBT has several advantages for lab experiments, including its high solubility in organic solvents and its ability to form stable complexes with certain metal ions. However, its synthesis method can be complex and time-consuming, and its stability can be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for MDBT research. One potential application is in the development of new drug delivery systems, as MDBT has been shown to form stable complexes with certain metal ions. MDBT may also have potential applications in the development of new materials and organic semiconductors. Further investigation is needed to fully understand the mechanism of action of MDBT and its potential use in cancer treatment and imaging.
Synthesemethoden
MDBT can be synthesized through a multistep process that involves the reaction of 4-methoxybenzoic acid with diphenylphosphoryl azide to form 4-methoxybenzoic acid azide. This intermediate is then reacted with 4,5-diphenyl-1H-1,2,3-triazole to form MDBT.
Wissenschaftliche Forschungsanwendungen
MDBT has been used in various scientific research studies due to its unique properties. It has been investigated for its potential applications in drug delivery systems, as well as in the development of new materials and organic semiconductors. MDBT has also been studied for its potential use in cancer treatment and imaging.
Eigenschaften
CAS-Nummer |
19226-34-7 |
|---|---|
Produktname |
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride |
Molekularformel |
C30H24N4O4 |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
[(E)-N-(4,5-diphenyltriazol-1-yl)-C-(4-methoxyphenyl)carbonimidoyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H24N4O4/c1-36-25-17-13-23(14-18-25)29(38-30(35)24-15-19-26(37-2)20-16-24)32-34-28(22-11-7-4-8-12-22)27(31-33-34)21-9-5-3-6-10-21/h3-20H,1-2H3/b32-29+ |
InChI-Schlüssel |
VGZYMOPOSDLUMM-UUDCSCGESA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C(=N\N2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)/OC(=O)C5=CC=C(C=C5)OC |
SMILES |
COC1=CC=C(C=C1)C(=NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)OC |
Synonyme |
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



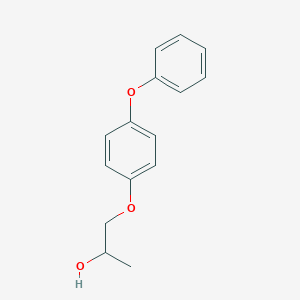
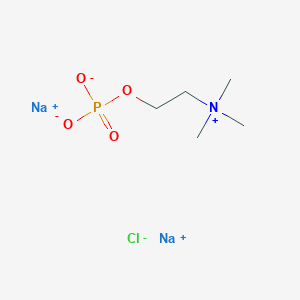
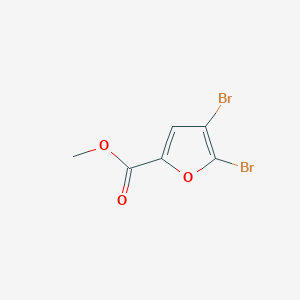
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
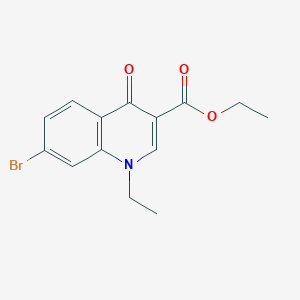
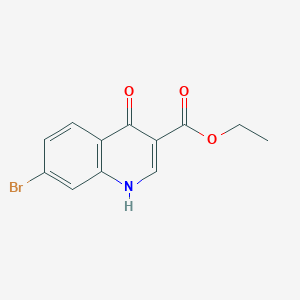
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
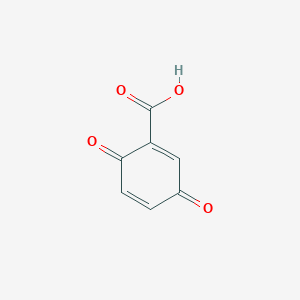

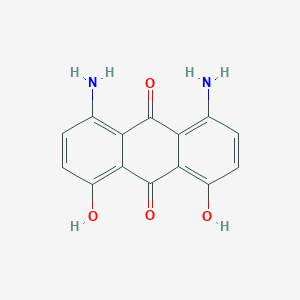
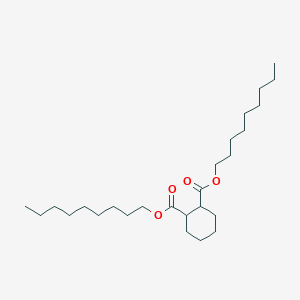
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
